Comparative Potency: E-7386 Exhibits Higher Cellular Potency than First-Generation CBP/β-Catenin Inhibitors ICG-001 and PRI-724
E-7386 demonstrates a lower IC50 value for inhibiting the CBP/β-catenin interaction compared to the first-generation inhibitor ICG-001. In cellular reporter assays, E-7386 inhibits canonical Wnt signaling with IC50 values of 55 nM and 73 nM in LiCl-stimulated HEK293 and MDA-MB-231 cells, respectively . In contrast, ICG-001 antagonizes Wnt/β-catenin/TCF-mediated transcription with an IC50 of 3 μM [1]. PRI-724, a second-generation CBP/β-catenin inhibitor, has an IC50 of 45 nM for disrupting the interaction . This difference is significant for researchers requiring potent and specific pathway inhibition.
| Evidence Dimension | Inhibition of Wnt/β-catenin signaling |
|---|---|
| Target Compound Data | IC50 = 55 nM (HEK293), 73 nM (MDA-MB-231) |
| Comparator Or Baseline | ICG-001: IC50 = 3000 nM; PRI-724: IC50 = 45 nM |
| Quantified Difference | E-7386 is approximately 55-65 times more potent than ICG-001. E-7386 shows comparable potency to PRI-724. |
| Conditions | LiCl-stimulated HEK293 and MDA-MB-231 cells; TCF reporter gene assays |
Why This Matters
E-7386 offers significantly higher potency than ICG-001, enabling lower effective concentrations in cellular assays, which can reduce off-target effects and improve assay windows. Its potency is on par with the second-generation PRI-724, but as shown below, E-7386 offers advantages in other dimensions like oral bioavailability and immunomodulation.
- [1] BPS Bioscience. (n.d.). ICG-001. Product Datasheet. Catalog # 27752-3. View Source
